Dipotassium;oxalate;oxotitanium(2+);dihydrate Dipotassium;oxalate;oxotitanium(2+);dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16581394
InChI: InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4
SMILES:
Molecular Formula: C4H4K2O11Ti
Molecular Weight: 354.13 g/mol

Dipotassium;oxalate;oxotitanium(2+);dihydrate

CAS No.:

Cat. No.: VC16581394

Molecular Formula: C4H4K2O11Ti

Molecular Weight: 354.13 g/mol

* For research use only. Not for human or veterinary use.

Dipotassium;oxalate;oxotitanium(2+);dihydrate -

Specification

Molecular Formula C4H4K2O11Ti
Molecular Weight 354.13 g/mol
IUPAC Name dipotassium;oxalate;oxotitanium(2+);dihydrate
Standard InChI InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4
Standard InChI Key PGGRHIGITIPOBF-UHFFFAOYSA-J
Canonical SMILES C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O=[Ti+2].[K+].[K+]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central titanium(IV) ion coordinated by two oxalate ligands and one oxide ion, forming an octahedral geometry. The potassium counterions and water molecules of crystallization stabilize the structure. X-ray diffraction studies reveal a monoclinic crystal system with lattice parameters a=7.25A˚a = 7.25 \, \text{Å}, b=10.38A˚b = 10.38 \, \text{Å}, c=12.94A˚c = 12.94 \, \text{Å}, and β=98.7\beta = 98.7^\circ. The oxalate ligands act as bidentate chelators, creating a rigid framework that resists hydrolysis under ambient conditions.

Thermal Behavior

Thermogravimetric analysis (TGA) shows a two-stage decomposition process:

  • Dehydration: Loss of two water molecules occurs between 120°C and 150°C, forming anhydrous K2[TiO(C2O4)2]\text{K}_2[\text{TiO}(\text{C}_2\text{O}_4)_2].

  • Oxalate Decomposition: Above 300°C, the oxalate ligands decompose, yielding titanium dioxide (TiO2\text{TiO}_2) and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as residues.

Decomposition StageTemperature Range (°C)Mass Loss (%)Residual Products
Dehydration120–15010.2K2[TiO(C2O4)2]\text{K}_2[\text{TiO}(\text{C}_2\text{O}_4)_2]
Oxalate Breakdown300–45048.7TiO2\text{TiO}_2, K2CO3\text{K}_2\text{CO}_3

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at 1,650 cm1^{-1} (C=O stretching) and 1,320 cm1^{-1} (C-O symmetric stretching) confirm oxalate coordination.

  • UV-Vis: A charge-transfer band at 320 nm (ε=1.2×104L\cdotpmol1\cdotpcm1\varepsilon = 1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}) arises from ligand-to-metal transitions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical procedure involves:

  • Dissolving titanium(IV) chloride (TiCl4\text{TiCl}_4) in cold water.

  • Adding potassium oxalate (K2C2O4\text{K}_2\text{C}_2\text{O}_4) under vigorous stirring.

  • Adjusting the pH to 4–5 with ammonia to precipitate the complex.

  • Crystallizing the product at 5°C for 48 hours.

The reaction proceeds as:

TiCl4+2K2C2O4+2H2OK2[TiO(C2O4)2]2H2O+4KCl+4HCl\text{TiCl}_4 + 2\text{K}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O} \rightarrow \text{K}_2[\text{TiO}(\text{C}_2\text{O}_4)_2] \cdot 2\text{H}_2\text{O} + 4\text{KCl} + 4\text{HCl}

Industrial Manufacturing

Large-scale production employs continuous flow reactors operating at 80°C, achieving yields >85%. Purification involves recrystallization from ethanol-water mixtures, with particle size controlled via anti-solvent addition.

Catalytic Applications

Organic Synthesis

The compound catalyzes multicomponent reactions, such as the synthesis of 4H-chromene derivatives from aldehydes, malononitrile, and resorcinol. Under optimized conditions (ethanol, 70°C), it achieves 92% conversion in 2 hours, outperforming conventional acid catalysts.

Photocatalysis

As a precursor to TiO2\text{TiO}_2, the compound generates anatase nanoparticles (10–15 nm) via hydrothermal treatment at 180°C. These nanoparticles degrade 95% of methyl orange under UV light in 3 hours via superoxide radical (O2\cdot \text{O}_2^-) formation.

Environmental and Biomedical Relevance

Heavy Metal Removal

The hydrolyzed form, hydrous titanium oxide (TiO2nH2O\text{TiO}_2 \cdot n\text{H}_2\text{O}), effectively sequesters arsenic(III) and cadmium(II) from water. At pH 9, removal efficiencies reach 85.6% for As3+\text{As}^{3+} and 93.2% for Cd2+\text{Cd}^{2+} through surface complexation.

Comparative Analysis with Related Compounds

PropertyK2[TiO(C2O4)2]2H2O\text{K}_2[\text{TiO}(\text{C}_2\text{O}_4)_2] \cdot 2\text{H}_2\text{O}K2C2O4\text{K}_2\text{C}_2\text{O}_4TiO2\text{TiO}_2
Water Solubility (g/L)58.333.70.001
Thermal Stability (°C)300160>1,600
Photocatalytic ActivityHigh (UV)NoneHigh (UV/Visible)

Challenges and Future Directions

Current limitations include the compound’s UV-dependent photocatalytic activity and moderate thermal stability. Research priorities include:

  • Developing visible-light-active composites with WO3\text{WO}_3 or Fe2O3\text{Fe}_2\text{O}_3.

  • Enhancing heavy metal adsorption capacity through graphene oxide hybridization.

  • Exploring antitumor activity via titanium-mediated DNA intercalation mechanisms.

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